Benzenesulfonic acid, 4-ethenyl-3-ethyl-

Description

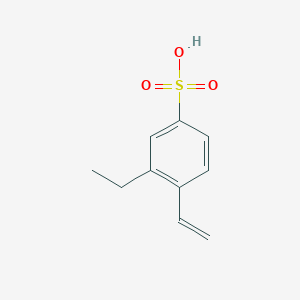

Benzenesulfonic acid, 4-ethenyl-3-ethyl-, is a derivative of benzenesulfonic acid (C₆H₅SO₃H) with an ethenyl (vinyl, -CH₂CH₂) group at the 4-position and an ethyl (-CH₂CH₃) group at the 3-position of the benzene ring. The sulfonic acid group (-SO₃H) confers strong acidity (comparable to sulfuric acid) and water solubility, while the substituents influence reactivity, stability, and industrial utility .

Properties

Molecular Formula |

C10H12O3S |

|---|---|

Molecular Weight |

212.27 g/mol |

IUPAC Name |

4-ethenyl-3-ethylbenzenesulfonic acid |

InChI |

InChI=1S/C10H12O3S/c1-3-8-5-6-10(14(11,12)13)7-9(8)4-2/h3,5-7H,1,4H2,2H3,(H,11,12,13) |

InChI Key |

LBNFMXBNUFSBQC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)S(=O)(=O)O)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 4-ethenyl-3-ethyl- (9CI) typically involves the sulfonation of a suitable precursor, such as 4-ethenyl-3-ethylbenzene, using concentrated sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of benzenesulfonic acid, 4-ethenyl-3-ethyl- (9CI) may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The process includes the purification of the final product through crystallization or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 4-ethenyl-3-ethyl- (9CI) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonyl group.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sulfur trioxide and fuming sulfuric acid are employed for sulfonation reactions.

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, sulfonyl compounds, and substituted benzenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzenesulfonic acid, 4-ethenyl-3-ethyl- (9CI) has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of detergents, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 4-ethenyl-3-ethyl- (9CI) involves its interaction with specific molecular targets and pathways. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. Additionally, the ethenyl and ethyl groups contribute to the compound’s reactivity and ability to participate in various chemical reactions.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Sulfanilic Acid (4-Aminobenzenesulfonic Acid)

- Structure: A sulfonic acid group at position 1 and an amino group (-NH₂) at position 3.

- Properties: The amino group reduces acidity (pKa ~3.0) compared to unsubstituted benzenesulfonic acid. It is a key intermediate in dye synthesis (e.g., methyl orange) .

- Contrast: The amino group in sulfanilic acid enables diazotization reactions, whereas the ethenyl and ethyl groups in the target compound may favor electrophilic additions or polymerization due to the vinyl group’s unsaturation .

p-Toluenesulfonic Acid (4-Methylbenzenesulfonic Acid)

- Structure : A methyl group at position 4 and a sulfonic acid group at position 1.

- Properties : Melting point = 38°C, boiling point = 140°C. The electron-donating methyl group slightly reduces acidity compared to benzenesulfonic acid. Widely used as a catalyst in esterifications .

- The ethenyl group adds reactivity for crosslinking or copolymerization .

4-(4-Oxobenzo[1,2,3]triazin-3(4H)-yl)benzenesulfonic Acid

- Structure: A triazinone ring linked via an amino group to the sulfonic acid-substituted benzene.

- Properties : Used in synthesizing sulfonamide pharmaceuticals. The heterocyclic group enhances binding to biological targets (e.g., enzymes) .

- Contrast: The target compound’s aliphatic substituents (ethenyl/ethyl) lack the hydrogen-bonding capacity of triazinone, limiting bioactivity but improving compatibility with hydrophobic matrices .

Physicochemical Properties

Catalysis

- Target Compound: Potential use in alkylation or polymerization reactions due to the ethenyl group’s reactivity. The ethyl group may enhance solubility in nonpolar feeds (e.g., gasoline desulfurization) .

- Benzenesulfonic Acid : Demonstrated 73% conversion in thiophene alkylation at 85°C, outperforming ionic liquids (ILs) in cost-effectiveness .

- p-Toluenesulfonic Acid : Preferred in esterifications (e.g., ethyl tosylate synthesis) due to thermal stability .

Dyes and Pigments

- Sulfanilic Acid Derivatives : Sodium salts of azo-linked benzenesulfonic acids (e.g., methyl orange) show pH-dependent color changes (λmax = 507 nm) .

- Target Compound : The ethenyl group could enable conjugation in dye molecules, shifting absorption spectra or enhancing photostability.

Pharmaceuticals

- Sulfonamide Derivatives : Benzenesulfonic acid moieties improve solubility and target binding (e.g., elastase inhibitors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.